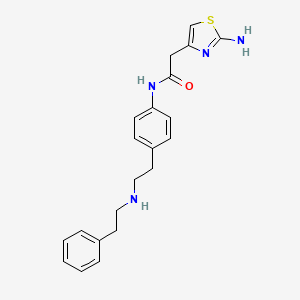
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cycloheptatriene moiety and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with a suitable benzene derivative under specific conditions . The reaction typically requires the use of a solvent such as benzene and may involve the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
科学研究应用
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced materials with unique properties
作用机制
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic and cycloheptatriene moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
Tropone (Cyclohepta-2,4,6-trien-1-one): A structurally related compound with a ketone group instead of hydroxyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative of tropone with an additional hydroxyl group.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is unique due to the presence of both a benzene ring and a cycloheptatriene moiety, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
16235-32-8 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.237 |
IUPAC 名称 |
4-cyclohepta-2,4,6-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-10,14-15H |
InChI 键 |
PIQSYNNVCSBTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)C2=CC(=C(C=C2)O)O |
同义词 |
1,2-Benzenediol, 4-(2,4,6-cycloheptatrien-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)



